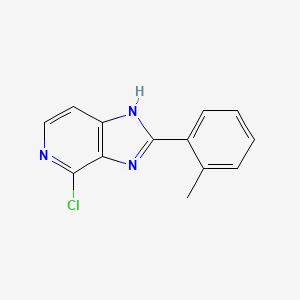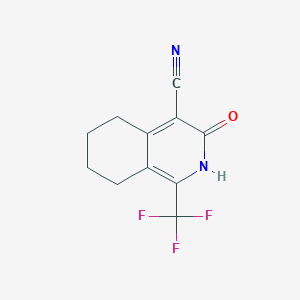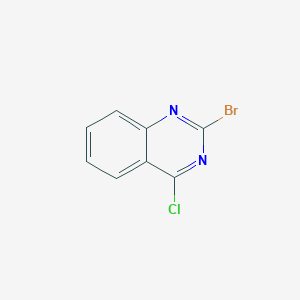
2-Bromo-4-chloroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloroquinazoline is a halogenated quinazoline derivative with the molecular formula C8H4BrClN2. It is a versatile compound used as an intermediate in various chemical reactions and has significant applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-chloroquinazoline can be synthesized through several methods. One common approach involves the halogenation of quinazoline derivatives. For example, 2-trichloromethyl quinazolin-4(3H)-ones can be treated with tetrabutylammonium bromide and tetrabutylammonium iodide in the presence of phosphorus pentoxide in toluene under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It is a key intermediate in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases like potassium carbonate or cesium carbonate.
Major Products Formed
Scientific Research Applications
2-Bromo-4-chloroquinazoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including anticancer agents and kinase inhibitors.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of compounds that can be used to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloroquinazoline and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby blocking its activity and preventing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinazoline
- 4-Bromoquinazoline
- 2,4-Dichloroquinazoline
Uniqueness
2-Bromo-4-chloroquinazoline is unique due to the presence of both bromine and chlorine atoms, which allows for diverse chemical modifications and the synthesis of a wide range of derivatives. This dual halogenation provides enhanced reactivity and selectivity in various chemical reactions compared to its mono-halogenated counterparts .
Properties
Molecular Formula |
C8H4BrClN2 |
|---|---|
Molecular Weight |
243.49 g/mol |
IUPAC Name |
2-bromo-4-chloroquinazoline |
InChI |
InChI=1S/C8H4BrClN2/c9-8-11-6-4-2-1-3-5(6)7(10)12-8/h1-4H |
InChI Key |
RUJUBVLJDRNMHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


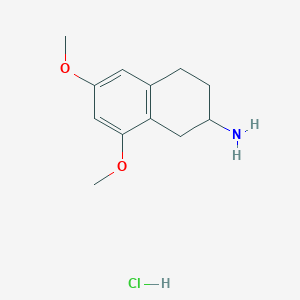

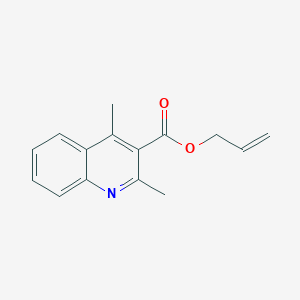



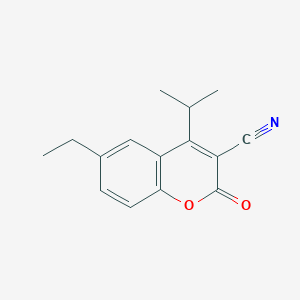
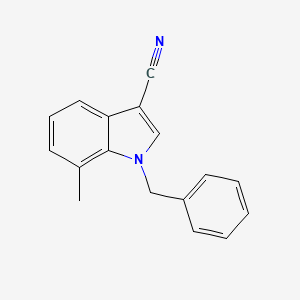
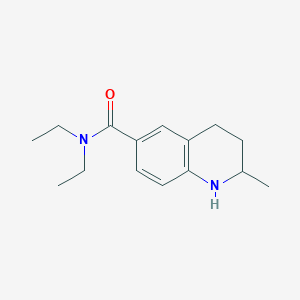

![Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11866921.png)
